molecular formula C22H17ClFN3O B15085361 9-Chloro-2-(4-fluorophenyl)-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 477333-58-7

9-Chloro-2-(4-fluorophenyl)-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15085361
CAS No.: 477333-58-7
M. Wt: 393.8 g/mol
InChI Key: MEEQXGJIRPPVHM-UHFFFAOYSA-N
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Description

9-Chloro-2-(4-fluorophenyl)-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including a chloro group, a fluorophenyl group, a methyl group, and a pyridinyl group, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-(4-fluorophenyl)-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2-(4-fluorophenyl)-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with altered functional groups .

Scientific Research Applications

9-Chloro-2-(4-fluorophenyl)-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Chloro-2-(4-fluorophenyl)-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. Additionally, the compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .

Properties

CAS No.

477333-58-7

Molecular Formula

C22H17ClFN3O

Molecular Weight

393.8 g/mol

IUPAC Name

9-chloro-2-(4-fluorophenyl)-5-methyl-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H17ClFN3O/c1-22(15-8-10-25-11-9-15)27-20(18-12-16(23)4-7-21(18)28-22)13-19(26-27)14-2-5-17(24)6-3-14/h2-12,20H,13H2,1H3

InChI Key

MEEQXGJIRPPVHM-UHFFFAOYSA-N

Canonical SMILES

CC1(N2C(CC(=N2)C3=CC=C(C=C3)F)C4=C(O1)C=CC(=C4)Cl)C5=CC=NC=C5

Origin of Product

United States

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